(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine
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Overview
Description
(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of 2,6-dimethoxyacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol, followed by conversion to the amine using reagents like ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes or continuous flow synthesis techniques to ensure high yield and purity. The choice of catalyst, solvent, and reaction conditions are optimized to achieve efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity, while the ethylamine side chain can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2,4-Dimethoxyphenyl)ethylamine
- (1R)-1-(3,5-Dimethoxyphenyl)ethylamine
- (1R)-1-(2,6-Dimethylphenyl)ethylamine
Uniqueness
(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of methoxy groups at the 2 and 6 positions can enhance its stability and modify its interaction with molecular targets.
Properties
IUPAC Name |
(1R)-1-(2,6-dimethoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFHNHLQMVBTK-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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